molecular formula C26H24ClNO4S B2854439 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899213-57-1

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2854439
CAS No.: 899213-57-1
M. Wt: 481.99
InChI Key: ORKMEVDGBNQYFO-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorobenzyl, ethoxy, and ethylphenylsulfonyl

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the chlorobenzyl, ethoxy, and ethylphenylsulfonyl groups through various substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride, ethyl iodide, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and sulfonating agents.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core structure but differ in the nature and position of the substituents. Examples include 2-chloroquinoline, 4-hydroxyquinoline, and 6-methoxyquinoline.

    Benzyl-substituted quinolines: These compounds have a benzyl group attached to the quinoline core, similar to this compound. Examples include 1-benzylquinoline and 1-(4-methylbenzyl)quinoline.

    Sulfonyl-substituted quinolines: These compounds contain a sulfonyl group attached to the quinoline core. Examples include 3-(methylsulfonyl)quinoline and 3-(phenylsulfonyl)quinoline.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO4S/c1-3-18-7-12-22(13-8-18)33(30,31)25-17-28(16-19-5-9-20(27)10-6-19)24-14-11-21(32-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKMEVDGBNQYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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